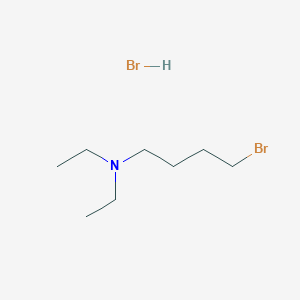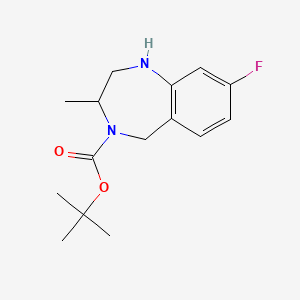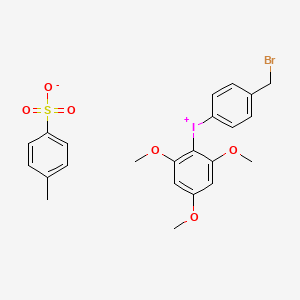 4-(Brommethyl)phenyliodonium-p-toluolsulfonat CAS No. 1453864-75-9"
>
4-(Brommethyl)phenyliodonium-p-toluolsulfonat CAS No. 1453864-75-9"
>
4-(Brommethyl)phenyliodonium-p-toluolsulfonat
Übersicht
Beschreibung
4-(Bromomethyl)phenyliodonium p-toluenesulfonate is a hypervalent iodine compound with the chemical formula C23H24BrIO6S and a molecular weight of 635.31 g/mol . It exists as a solid and is typically a white to off-white powder or crystalline substance . This compound is also known by other names, including:
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)phenyliodonium p-toluenesulfonate consists of an iodonium ion attached to a phenyl ring containing a bromomethyl group and a trimethoxyphenyl group. The tosylate anion is also part of the structure .
Chemical Reactions Analysis
This compound is a versatile reagent in organic synthesis. It participates in various reactions, including metal-free arylation of heteroatom nucleophiles . Researchers have explored its use in asymmetric diaryliodonium tosylates for metal-free arylation reactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Arylierungsreaktionen
Diese Verbindung ist ein hypervalentes Iodreagenz, das in der organischen Synthese besonders nützlich für die Arylierung von Heteroatom-Nucleophilen ist . Es ermöglicht eine metallfreie Arylierung, die eine umweltfreundlichere Alternative zu traditionellen Methoden darstellt, die Schwermetalle erfordern. Dies kann verwendet werden, um Arylgruppen in eine Vielzahl von Substraten einzuführen und so das Toolkit für die Herstellung komplexer organischer Moleküle zu erweitern.
Medizinische Chemie: Medikamentenentwicklung
In der medizinischen Chemie wird das Reagenz zur Synthese von Verbindungen mit potenziellen pharmakologischen Aktivitäten verwendet . Seine Fähigkeit, die Einführung von Arylgruppen ohne die Notwendigkeit von Metallkatalysatoren zu ermöglichen, ist wertvoll bei der Entwicklung neuer Medikamente, insbesondere unter Berücksichtigung der strengen Reinheitsanforderungen für medizinische Verbindungen.
Materialwissenschaften: Synthese fortschrittlicher Materialien
Die Rolle des Reagenzes in den Materialwissenschaften umfasst die Synthese neuartiger Materialien, wie z. B. kovalente organische Gerüste (COFs) . Diese Materialien finden Anwendung in der Gasspeicherung, der Sensorik und der Katalyse, und die präzise Funktionalisierung, die durch das Reagenz ermöglicht wird, ist entscheidend für ihre Synthese.
Analytische Chemie: Methodenentwicklung
In der analytischen Chemie kann 4-(Brommethyl)phenyliodonium-p-toluolsulfonat als Standard oder Reagenz bei der Entwicklung neuer analytischer Methoden verwendet werden . Seine klar definierte Struktur und seine Eigenschaften machen es für den Einsatz bei der Kalibrierung von Instrumenten oder der Entwicklung neuer Assays geeignet.
Umweltwissenschaften: Schadstoffanalyse
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht explizit dokumentiert sind, legt die Rolle der Verbindung bei der Synthese von Materialien und Chemikalien einen potenziellen Einsatz in der Analyse von Umweltverschmutzungen nahe . Beispielsweise könnten Materialien, die mit diesem Reagenz synthetisiert wurden, zur Abfangung und Detektion von Umweltverschmutzungen eingesetzt werden.
Hypervalente Iodchemie: Forschung und Entwicklung
Als hypervalente Iodverbindung ist sie im Bereich der hypervalenten Iodchemie selbst von Interesse . Forscher können sie verwenden, um die Eigenschaften und Reaktionen von hypervalenten Iodverbindungen zu untersuchen, die aufgrund ihrer einzigartigen Reaktivität in verschiedenen Bereichen der Chemie relevant sind.
Eigenschaften
IUPAC Name |
[4-(bromomethyl)phenyl]-(2,4,6-trimethoxyphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrIO3.C7H8O3S/c1-19-13-8-14(20-2)16(15(9-13)21-3)18-12-6-4-11(10-17)5-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,10H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJDWWDUXFVDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC1=CC(=C(C(=C1)OC)[I+]C2=CC=C(C=C2)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrIO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1453864-75-9 | |
| Record name | [4-(Bromomethyl)phenyl](2,4,6-trimethoxyphenyl)iodonium p-Toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)


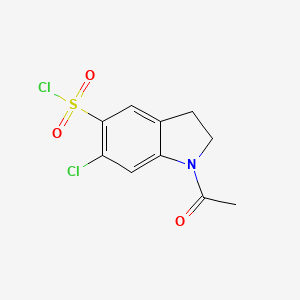
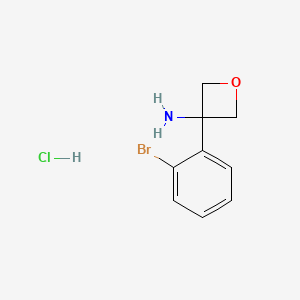
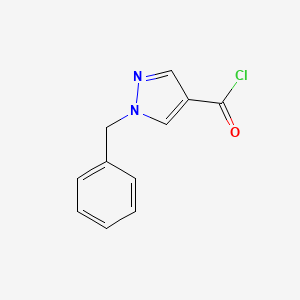
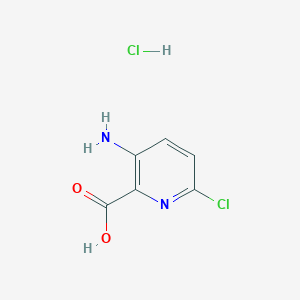

![3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride](/img/structure/B1377723.png)
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
